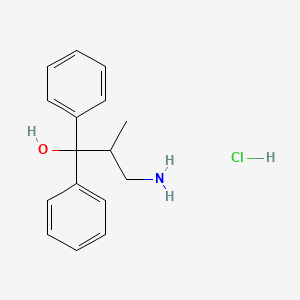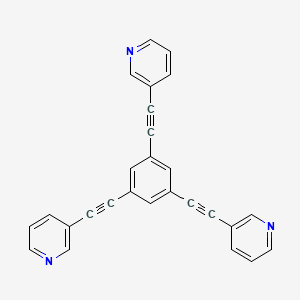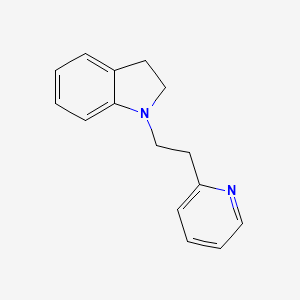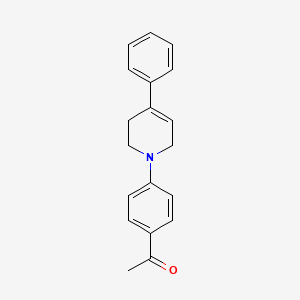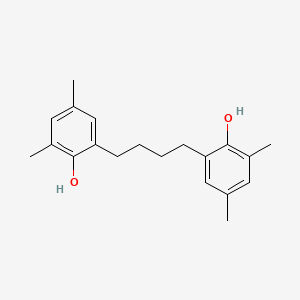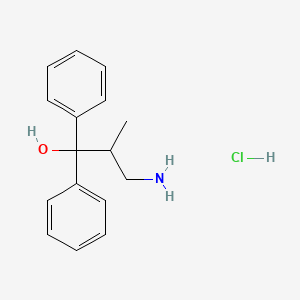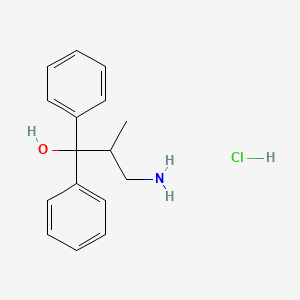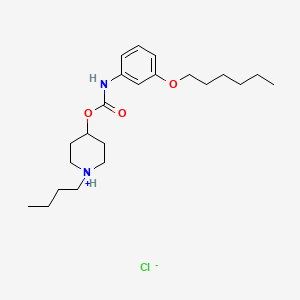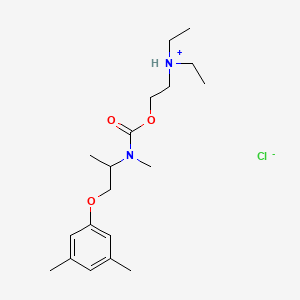
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a carbamoyl group, and a diethylazanium moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-Dimethylphenoxypropan-2-ol: The 3,5-dimethylphenol is then reacted with epichlorohydrin under basic conditions to form the corresponding glycidyl ether.
Carbamoylation: The glycidyl ether is treated with methyl isocyanate to introduce the carbamoyl group, forming 3,5-dimethylphenoxypropan-2-yl-methylcarbamate.
Quaternization: Finally, the carbamate is reacted with diethylamine and hydrochloric acid to form the quaternary ammonium salt, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The diethylazanium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and carbamoyl compounds.
Applications De Recherche Scientifique
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and carbamoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The diethylazanium moiety may enhance the compound’s solubility and cellular uptake, facilitating its action within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-carbamoyl]oxyethyl-diethylazaniumchloride: Lacks the methyl group on the carbamoyl moiety.
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-triethylazaniumchloride: Contains an additional ethyl group on the azanium moiety.
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-dimethylazaniumchloride: Has fewer ethyl groups on the azanium moiety.
Uniqueness
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
100836-65-5 |
|---|---|
Formule moléculaire |
C19H33ClN2O3 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-7-21(8-2)9-10-23-19(22)20(6)17(5)14-24-18-12-15(3)11-16(4)13-18;/h11-13,17H,7-10,14H2,1-6H3;1H |
Clé InChI |
GEASIWHGUXJJJV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)N(C)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


